Uréa oxalate

Vue d'ensemble

Description

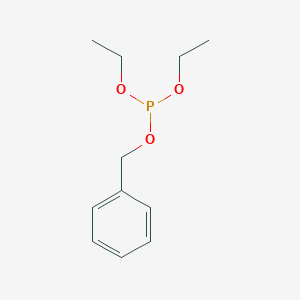

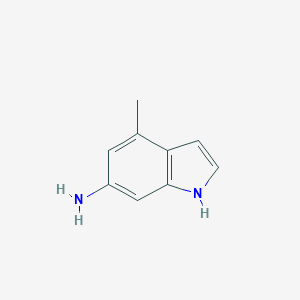

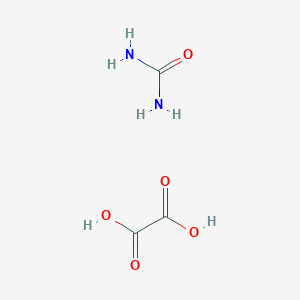

Urea oxalate is a compound formed by the combination of urea and oxalic acid It is represented by the chemical formula C₄H₁₀N₄O₆

Applications De Recherche Scientifique

Urea oxalate has several applications in scientific research, particularly in the fields of chemistry, biology, and environmental science. Some of its notable applications include:

Catalysis: Urea oxalate is used as a catalyst in various chemical reactions, including the oxidation of organic compounds.

Biological Studies: Urea oxalate is also used in biological studies to understand the metabolism of oxalates in the human body and their role in conditions such as kidney stones.

Mécanisme D'action

Target of Action

The primary target of urea oxalate is the oxalate in the body, which is a metabolic end-product . Oxalate’s systemic concentrations are highly variable among individuals, and its accumulation can be toxic to the body .

Mode of Action

Urea oxalate interacts with its target by participating in the urea oxidation reaction (UOR) . This process holds tremendous applications in various catalysis processes .

Biochemical Pathways

Urea oxalate affects the metabolic pathways of oxalate. Oxalate originates from both hepatic production as part of normal metabolism and absorption by the bowel from food . Hepatic synthesis of oxalate from glyoxylate contributes to 60%-80% of plasma oxalate . Genetic (primary hyperoxaluria) and non-genetic (e.g., diet, microbiota, renal and metabolic disease) reasons underlie elevated plasma concentrations and tissue accumulation of oxalate .

Pharmacokinetics

The pharmacokinetics of urea oxalate involves its absorption, distribution, metabolism, and elimination (ADME) . The kidney is the most important organ for excreting drugs, including drugs metabolised by the liver, and impaired renal function can influence drug therapy . Kidney dysfunction can impact on absorption, distribution, metabolism, and elimination (ADME) .

Result of Action

The molecular and cellular effects of urea oxalate’s action involve the formation of calcium oxalate kidney stones . Hyperoxaluria may lead to urinary supersaturation of calcium oxalate and crystal formation, causing urolithiasis and deposition of calcium oxalate crystals in the kidney parenchyma, a condition termed oxalate nephropathy .

Action Environment

Environmental factors such as diet, microbiota, and renal and metabolic diseases can influence the action, efficacy, and stability of urea oxalate . Untreated urea or urine wastewater causes severe environmental pollution and threatens human health . Electrocatalytic and photo(electro)catalytic urea oxidation technologies under mild conditions have become promising methods for energy recovery and environmental remediation .

Analyse Biochimique

Biochemical Properties

Urea Oxalate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Oxalate, a component of Urea Oxalate, is a substrate of the SLC26A6 anion transporter found in the apical membrane of the gut and renal tubules .

Cellular Effects

Urea Oxalate can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the poor solubility of the calcium salt of Oxalate makes it a risk factor for kidney stone formation .

Molecular Mechanism

At the molecular level, Urea Oxalate exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Oxalate can inhibit the SLC26A6 anion transporter, affecting chloride uptake .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Urea Oxalate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, Oxalate measurements in urine samples should be acidified to pH <2.0, mixed well, and left overnight before further processing .

Metabolic Pathways

Urea Oxalate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, Oxalate is a metabolic end product primarily excreted by the kidneys .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Urea oxalate can be synthesized by mixing equimolar amounts of urea and oxalic acid in an aqueous solution. The reaction typically occurs at room temperature, resulting in the formation of urea oxalate crystals. The process involves grinding the components together, which facilitates the reaction and the formation of the desired compound .

Industrial Production Methods: In an industrial setting, the preparation of urea oxalate follows a similar approach but on a larger scale. The reactants are mixed in large reactors, and the resulting crystals are filtered, washed, and dried to obtain pure urea oxalate. The process is optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Urea oxalate undergoes various chemical reactions, including decomposition and thermal reactions. When heated, it decomposes into urea and oxalic acid, which can further decompose into carbon dioxide, water, and ammonia .

Common Reagents and Conditions: The decomposition of urea oxalate can be studied using thermal gravimetric analysis (TGA), which measures the mass loss of the compound as it is heated. This method helps in understanding the thermal stability and decomposition pathways of urea oxalate .

Major Products Formed: The primary products formed from the decomposition of urea oxalate are carbon dioxide, water, and ammonia. These products are typical of the thermal decomposition of urea and oxalic acid .

Comparaison Avec Des Composés Similaires

Urea oxalate can be compared with other oxalate compounds, such as calcium oxalate and ammonium oxalate. While all these compounds contain the oxalate ion, they differ in their chemical properties and applications:

Calcium Oxalate: This compound is commonly found in kidney stones and is studied for its role in nephrolithiasis.

Ammonium Oxalate: Used in analytical chemistry for the precipitation of calcium and other metal ions.

Urea oxalate is unique due to its combination of urea and oxalic acid, which imparts distinct properties and applications compared to other oxalate compounds.

Propriétés

IUPAC Name |

oxalic acid;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.CH4N2O/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSLUBPQYDULIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

631-62-9 | |

| Record name | Urea, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70199298 | |

| Record name | Urea oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-80-4, 631-62-9 | |

| Record name | Urea, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, oxalate (2:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.